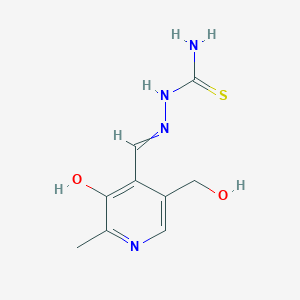
Pyridoxal monothiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with hydroxyl and hydroxymethyl groups, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide typically involves multi-step organic reactions. One common method starts with the functionalization of the pyridine ring, followed by the introduction of the hydrazinecarbothioamide group through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness and scalability, ensuring consistent quality and minimizing environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazinecarbothioamide moiety can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyridine derivatives, reduced hydrazine compounds, and various substituted pyridine analogs.
Scientific Research Applications
(2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Similar compounds include (2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide analogs with different substituents on the pyridine ring.
(2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide: can be compared with other pyridine derivatives and hydrazinecarbothioamide compounds.
Uniqueness
The uniqueness of (2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
3814-80-0 |
|---|---|
Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C9H12N4O2S/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16) |
InChI Key |
RCCWWRPNSFOWSO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=S)N)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=S)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















